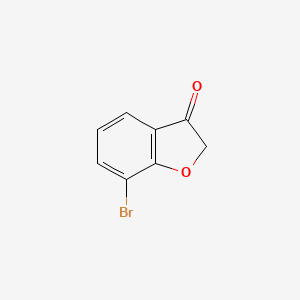

7-Bromo-3-benzofuranone

Overview

Description

Synthesis Analysis

Benzofuranones can be synthesized from ortho‐Alkynyl Phenols or Benzofurans . Two flexible methods for synthesizing benzofuran-3 (2H)-ones have been developed, with easily available starting materials, good chemoselectivity, and very mild conditions . One protocol for benzofuranone is a gold-catalyzed cycloisomerization of o -alkynyl phenol with alcohol or acid .Molecular Structure Analysis

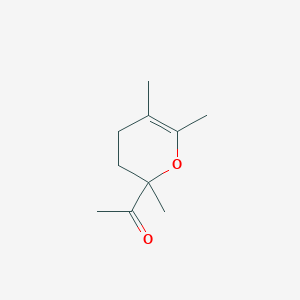

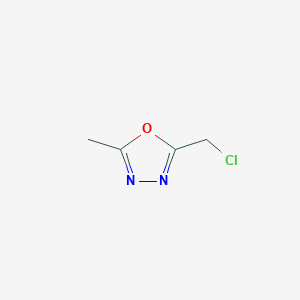

The molecular formula of 7-Bromo-3-benzofuranone is C8H5BrO2 . The average mass is 213.028 Da and the monoisotopic mass is 211.947281 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-benzofuranone include a density of 1.7±0.1 g/cm3, a boiling point of 322.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.4±3.0 kJ/mol and a flash point of 148.9±27.9 °C .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 7-Bromo-3-benzofuranone, have been studied for their potential anticancer properties. The structure–activity relationship (SAR) of these compounds reveals that they can be designed to target specific cancer cells. The fused benzene and furan rings in benzofurans provide a versatile scaffold that medicinal chemists exploit to synthesize new derivatives with enhanced efficacy .

Antimicrobial Agents

The benzofuran core is also recognized for its antimicrobial potential. Researchers have identified benzofuran derivatives as promising structures for developing new drugs to combat microbial diseases. This is particularly important in the face of increasing antibiotic resistance. Benzofuran compounds have been found to be effective against a variety of deadly microbes .

Pharmaceutical Applications

Several benzofuran compounds are known for their extensive pharmaceutical applications. For instance, compounds like amiodarone and bergapten have been utilized in treating cardiovascular disorders and skin diseases, respectively. The bioactivity of 7-Bromo-3-benzofuranone could be harnessed in similar therapeutic areas .

Pro-Apoptotic Properties

Some benzofuran derivatives exhibit pro-apoptotic properties, meaning they can induce programmed cell death in cancer cells. This is a valuable trait for compounds used in cancer therapy, as it can lead to the selective elimination of cancerous cells without harming healthy ones .

Drug Design and Development

The unique structural features of benzofuran make it a privileged structure in drug discovery. Its derivatives serve as a pharmacophore, a part of a molecular structure that is responsible for a particular biological interaction that causes a drug effect. This allows for the design of drugs with specific actions and improved bioavailability .

Treatment of Skin Diseases

Benzofuran derivatives have been used in the treatment of skin diseases such as psoriasis. The compounds can be formulated into topical applications that provide therapeutic effects directly to the affected areas. This application takes advantage of the compound’s ability to interact with skin cells .

Safety and Hazards

Future Directions

Benzofuran and its derivatives, including 7-Bromo-3-benzofuranone, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .

Mechanism of Action

Target of Action

Benzofuran derivatives, such as 7-Bromo-3-benzofuranone, have been found to be suitable structures with a wide range of biological and pharmacological applications . They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds, in general, interact with their targets and cause changes that result in their biological activities . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can be involved in the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the environment .

properties

IUPAC Name |

7-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVLLXCJNKGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399773 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-benzofuranone | |

CAS RN |

519018-52-1 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)